N,N-Dimethylethylamine

Description

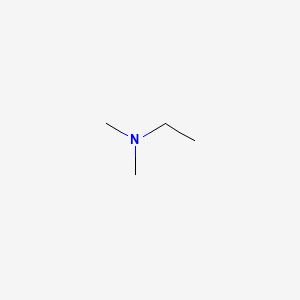

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXVJBJRMWXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027232 | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.5 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

10 °F | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.675 at 20 °C/4 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

352.0 [mmHg] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

598-56-1 | |

| Record name | Dimethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-140 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dimethylethylamine: Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile and reactive compound utilized across various sectors of the chemical industry.[1] Its unique combination of steric and electronic properties makes it a valuable catalyst, building block, and reagent in organic synthesis. This guide provides a comprehensive technical overview of DMEA, focusing on its chemical structure, physicochemical properties, laboratory-scale synthesis, purification, and analytical characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective and safe handling and application of this important chemical.

Chemical Structure and Physicochemical Properties

This compound is an aliphatic tertiary amine characterized by an ethyl group and two methyl groups attached to a central nitrogen atom. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to the molecule.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value | References |

| Molecular Formula | C₄H₁₁N | [1] |

| Molecular Weight | 73.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, fishy, or ammonia-like | [2] |

| Boiling Point | 36–38 °C | [1] |

| Melting Point | -140 °C | [1] |

| Density | 0.675 g/mL at 25 °C | [1] |

| Solubility | Miscible with water and soluble in organic solvents | [1] |

| Flash Point | -28 °C | [1] |

| CAS Number | 598-56-1 | [2] |

Synthesis of this compound via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines to their corresponding tertiary amines.[2][3] This reductive amination process utilizes formaldehyde as the methylating agent and formic acid as the reducing agent.[2][3] A key advantage of this method is the prevention of over-methylation to form quaternary ammonium salts.[2]

The overall reaction for the synthesis of this compound from ethylamine is as follows:

CH₃CH₂NH₂ + 2 HCHO + 2 HCOOH → CH₃CH₂N(CH₃)₂ + 2 CO₂ + 2 H₂O

Reaction Mechanism

The reaction proceeds through a two-step methylation process. First, ethylamine reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid to yield N-methylethylamine. This secondary amine then undergoes a second, analogous methylation step to produce the final product, this compound.[2]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details the synthesis of this compound from ethylamine.

Materials:

-

Ethylamine (70% solution in water)

-

Formaldehyde (37% solution in water)

-

Formic acid (88-91%)

-

Sodium hydroxide (solid)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add formic acid (46 g, 1.0 mol).

-

Addition of Ethylamine: Cool the flask in an ice-water bath and slowly add ethylamine (70% solution, 32.2 g, 0.5 mol) with continuous stirring.

-

Addition of Formaldehyde: To the resulting solution, add formaldehyde (37% solution, 81 g, 1.0 mol).

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 8-12 hours. The evolution of carbon dioxide will be observed.

-

Work-up - Basification: After cooling the reaction mixture to room temperature, carefully add solid sodium hydroxide pellets until the solution is strongly basic (pH > 12). This will liberate the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether by simple distillation.

Purification by Vacuum Distillation

Due to its low boiling point, this compound can be effectively purified by vacuum distillation.

Apparatus:

-

Distillation flask

-

Claisen adapter

-

Vigreux column (short path)

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., water aspirator or vacuum pump)

-

Manometer

Procedure:

-

Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[4]

-

Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask.[4]

-

Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 20 °C at 200 mmHg.

Analytical Characterization

Quantitative Analysis by Non-Aqueous Acid-Base Titration

The basic nature of this compound allows for its quantification via acid-base titration in a non-aqueous solvent. This method is particularly useful for samples where water might interfere with the titration.[5]

Reagents:

-

Glacial acetic acid

-

Perchloric acid (0.1 N in glacial acetic acid), standardized

-

Crystal violet indicator

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound (approximately 0.1-0.2 g) into a clean, dry flask.

-

Dissolution: Dissolve the sample in 25 mL of glacial acetic acid.

-

Titration: Add 2-3 drops of crystal violet indicator and titrate with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.[6]

-

Calculation: The percentage purity of this compound can be calculated using the following formula:

% Purity = (V × N × 73.14) / (W × 10)

Where:

-

V = Volume of perchloric acid titrant (mL)

-

N = Normality of perchloric acid titrant

-

73.14 = Molecular weight of this compound

-

W = Weight of the sample (g)

-

Spectroscopic Analysis: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

A triplet corresponding to the three protons of the methyl group of the ethyl moiety (-CH₂-CH ₃), typically appearing around δ 1.0-1.2 ppm. This signal is split by the adjacent methylene protons.

-

A quartet corresponding to the two protons of the methylene group (-CH ₂-CH₃), expected around δ 2.3-2.5 ppm. This signal is split by the adjacent methyl protons.

-

A singlet for the six equivalent protons of the two N-methyl groups (-N(CH ₃)₂), typically appearing around δ 2.2-2.4 ppm.[7]

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum of this compound will exhibit three signals corresponding to the three distinct carbon environments:

-

A signal for the carbon of the ethyl's methyl group (C H₃-CH₂-), expected at approximately δ 12-15 ppm.

-

A signal for the carbon of the methylene group (-C H₂-CH₃), expected around δ 50-55 ppm.

-

A signal for the two equivalent carbons of the N-methyl groups (-N(C H₃)₂), typically appearing around δ 42-45 ppm.[8]

Applications in Research and Development

This compound serves as a versatile reagent and catalyst in various research and industrial applications:

-

Catalyst: It is widely used as a catalyst in the production of polyurethanes and epoxy resins, particularly in the foundry industry for sand core production.[1]

-

Organic Synthesis: DMEA is employed as a base and nucleophile in a variety of organic transformations. It can facilitate reactions such as the enolization of aryl ketones.[1]

-

Precursor for Quaternary Ammonium Compounds: It serves as a key intermediate in the synthesis of quaternary ammonium compounds, which have applications as surfactants, phase-transfer catalysts, and biocides.[1]

-

Pharmaceutical and Agrochemical Synthesis: The dimethylaminoethyl moiety is present in numerous biologically active molecules. DMEA can be used as a building block in the synthesis of pharmaceuticals and agrochemicals.[3]

Safety and Handling

This compound is a highly flammable and corrosive liquid.[1] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[2]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use spark-proof tools and explosion-proof equipment.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualization of Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

References

- This compound - Grokipedia. (URL not available)

- This compound 598-56-1 wiki - Guidechem. (URL not available)

-

Eschweiler–Clarke reaction - Wikipedia. [Link]

-

Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

- Eschweiler-Clarke Reaction - J&K Scientific LLC. (URL not available)

- This compound(598-56-1) 1H NMR spectrum - ChemicalBook. (URL not available)

- How to Perform vacuum distillation in the chemistry lab - Science Experiments. (URL not available)

- Technical Guide: Synthesis of N,N-Dimethylphenethylamine from Phenethylamine via Eschweiler-Clarke Reaction - Benchchem. (URL not available)

- Eschweiler-Clarke Reaction - NROChemistry. (URL not available)

- Eschweiler–Clarke reaction - Grokipedia. (URL not available)

- 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL not available)

- 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (URL not available)

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available)

- N,N-DIETHYLMETHYLAMINE(616-39-7) 13C NMR spectrum - ChemicalBook. (URL not available)

- N,N-DIETHYLMETHYLAMINE(616-39-7) 1H NMR spectrum - ChemicalBook. (URL not available)

- This compound(598-56-1) 13C NMR spectrum - ChemicalBook. (URL not available)

-

Vacuum distillation - Wikipedia. [Link]

-

5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. [Link]

- MITOCW | Distillation II | MIT Digital Lab Techniques Manual. (URL not available)

- Vacuum Distillation of Aniline - Texium. (URL not available)

- Nonaqueous titration of weak bases with perchloric acid. (URL not available)

-

N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem. [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087) - Human Metabolome Database. [Link]

-

Amine Value Determination of Polymers by Nonaqueous Titration - Mettler Toledo. [Link]

-

nonaqueous potentiometric titration: Topics by Science.gov. [Link]

Sources

- 1. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. texiumchem.com [texiumchem.com]

- 5. lcms.cz [lcms.cz]

- 6. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]

- 7. This compound(598-56-1) 1H NMR [m.chemicalbook.com]

- 8. This compound(598-56-1) 13C NMR [m.chemicalbook.com]

N,N-Dimethylethylamine CAS number and IUPAC name.

An In-Depth Technical Guide to N,N-Dimethylethylamine

Authored by a Senior Application Scientist

Abstract

This compound (DMEA) is a versatile tertiary amine that serves as a critical component in a multitude of industrial and research applications. Its unique combination of basicity, volatility, and reactivity makes it an indispensable catalyst and building block in organic synthesis. This guide provides a comprehensive overview of DMEA, detailing its chemical identity, physicochemical properties, synthesis, key applications, and essential safety protocols. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization.

Core Identification and Chemical Structure

Precise identification is paramount for regulatory compliance and scientific accuracy. This compound is recognized by the following identifiers:

The structure of DMEA features a central nitrogen atom bonded to two methyl groups and one ethyl group, classifying it as a tertiary amine. This structure is fundamental to its chemical behavior, particularly its role as a non-nucleophilic base and a catalyst.

Physicochemical Properties: A Quantitative Overview

The utility of DMEA in various applications is directly governed by its physical and chemical properties. It is a colorless to light yellow liquid with a characteristic strong odor that can range from ammonia-like to fishy.[3][7][8] Its high volatility and low boiling point are critical for applications where easy removal of the catalyst post-reaction is required.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | -140 °C | [1][7][8][9] |

| Boiling Point | 36-38 °C | [4][7][8][9] |

| Density | 0.675 g/mL at 25 °C | [4][7][8][9] |

| Flash Point | -28 °C to -33 °F (closed cup) | [7][8][9] |

| Vapor Pressure | 8.09 psi (527 hPa) at 20 °C | [8][9] |

| Refractive Index | n20/D 1.372 | [4][8][9] |

| pH | 12.0 (50 g/L in H₂O at 20 °C) | |

| Solubility | Miscible with water and soluble in organic solvents. | [7] |

Synthesis and Industrial Production

The industrial production of this compound is typically achieved through catalytic processes designed for high yield and purity. One common method involves the reaction of ethylamine with methanol.[7] Another approach is the hydrogenation of N,N-dimethylacetamide.[10]

A generalized synthesis workflow can be visualized as follows:

Caption: Relationship between DMEA's properties and its major applications.

Experimental Protocol: DMEA as a Gelling Catalyst in Polyurethane Foam

This protocol outlines the conceptual use of DMEA as a catalyst in the formation of a rigid polyurethane foam. This process relies on DMEA's ability to potently catalyze the gelling reaction (isocyanate-polyol).

Objective: To demonstrate the catalytic efficacy of DMEA in a model polyurethane system.

Materials:

-

Polyol (e.g., a sucrose-based polyether polyol)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

Surfactant (silicone-based)

-

Blowing Agent (e.g., water, pentane)

-

This compound (DMEA) as catalyst

-

Mixing vessel, high-speed mixer, stopwatch, fume hood

Methodology:

-

Preparation (Pre-mix): In a well-ventilated fume hood, combine the polyol, surfactant, and blowing agent in the mixing vessel.

-

Causality: This step creates a homogenous "B-side" mixture. The surfactant is crucial for stabilizing the foam cells as they form.

-

-

Catalyst Addition: Add a precisely measured amount of DMEA to the B-side mixture. Mix thoroughly for 10-15 seconds.

-

Causality: DMEA is added just before the reaction to ensure its catalytic activity is initiated at the correct time. The concentration will directly impact the reaction speed.

-

-

Initiation: Add the stoichiometric amount of pMDI (the "A-side") to the catalyzed B-side mixture.

-

Mixing & Observation: Immediately begin high-speed mixing. Start the stopwatch simultaneously. Mix vigorously for 5-7 seconds.

-

Causality: Rapid and thorough mixing is essential to create a uniform reaction front. Inadequate mixing leads to foam defects.

-

-

Data Recording: Record the key reaction profile times:

-

Cream Time: Time from mixing until the liquid begins to expand and change color.

-

Gel (or String) Time: Time until the mixture becomes tacky and forms strings when touched with a probe. DMEA strongly influences this parameter.

-

Tack-Free Time: Time until the foam surface is no longer sticky.

-

-

Curing: Allow the foam to cure fully in the fume hood (typically 24 hours) before post-analysis.

Self-Validation: The reproducibility of the cream, gel, and tack-free times across multiple runs (with identical component concentrations and temperatures) validates the protocol's consistency. The final foam's structural integrity (cell size, density) serves as a measure of catalytic performance.

Safety, Handling, and Toxicology

DMEA is a hazardous material and requires strict safety protocols.

-

Hazards: It is a highly flammable liquid and vapor (GHS02). [1]It is harmful if swallowed or inhaled (GHS07) and causes severe skin burns and eye damage (GHS05). [1][11]* Handling: Work must be conducted in a well-ventilated area or a fume hood. [6]Use spark-proof tools and explosion-proof equipment. All metal equipment must be grounded to prevent static discharge. [6]Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a face shield. [9]* Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames, in a tightly closed container. It should be stored in a designated flammables area. [9]* Toxicology: The oral LD50 in rats is reported as 606 mg/kg. [6]It is corrosive and can cause severe damage to mucous membranes and upper respiratory tract upon inhalation. [3][11] Always consult the most current Safety Data Sheet (SDS) before handling this compound. [6][11][12]

References

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). Grokipedia. Retrieved from [Link]

-

Synthesis of dimethylethylamine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Dimethylethylamine | C4H11N | CID 11723. (n.d.). PubChem - NIH. Retrieved from [Link]

-

This compound|598-56-1. (n.d.). LookChem. Retrieved from [Link]

- Preparation of n,n' dimethylethanolamine. (n.d.). Google Patents.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound | 598-56-1 [chemicalbook.com]

- 9. This compound = 99 598-56-1 [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

Basicity and pKa of N,N-Dimethylethylamine in aqueous solution.

An In-depth Technical Guide to the Basicity and pKa of N,N-Dimethylethylamine in Aqueous Solution

Authored by: A Senior Application Scientist

Abstract

This compound (DMEA) is a tertiary aliphatic amine whose utility as a catalyst and synthetic intermediate in pharmaceutical and materials science is fundamentally governed by its basicity.[1][2] The protonation state of DMEA at a given pH, quantified by its pKa value, is a critical parameter for reaction optimization, formulation stability, and predicting physiological behavior. This guide provides a comprehensive analysis of the basicity of DMEA in aqueous solution, grounded in fundamental physicochemical principles. We will dissect the electronic and steric factors influencing its proton affinity, present its experimentally determined pKa, outline a rigorous protocol for its empirical measurement, and discuss the implications of these properties for researchers in drug development and chemical synthesis.

Introduction: The Significance of Amine Basicity

Amines are organic derivatives of ammonia and, like their inorganic parent, are characterized by the lone pair of electrons on the nitrogen atom. This lone pair allows amines to act as both Brønsted-Lowry bases (proton acceptors) and Lewis bases (electron-pair donors). In aqueous environments, the Brønsted-Lowry basicity is the dominant characteristic and is described by the equilibrium between the free amine (B) and its protonated form, the conjugate acid (BH⁺).

The strength of a base is quantified by the equilibrium constant for this reaction, either the base dissociation constant (Kb) or, more commonly, the acid dissociation constant (Ka) of its conjugate acid. The pKa, the negative logarithm of Ka, is the most convenient scale for this purpose. A higher pKa value for the conjugate acid corresponds to a stronger base.[3] For professionals in drug development, the pKa of an active pharmaceutical ingredient (API) is paramount, as it dictates solubility, membrane permeability, and receptor binding—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.

This compound, a simple tertiary amine, serves as an excellent model for understanding the nuanced factors that control the basicity of this important functional group.

Theoretical Framework: Factors Governing Amine Basicity in Aqueous Solution

The basicity of an alkylamine in aqueous solution is not governed by a single property but is rather the result of a delicate balance between several competing factors.[4] These include electronic effects, solvation effects, and steric hindrance.

2.1. Inductive Effect

Alkyl groups, such as the two methyl groups and one ethyl group in DMEA, are electron-donating relative to hydrogen.[3][5] This positive inductive effect (+I) pushes electron density onto the nitrogen atom, increasing the electron density of the lone pair and making it more available for donation to a proton.[5][6] Based on this effect alone, one would predict the basicity order in amines to be: Tertiary > Secondary > Primary > Ammonia.[7] This trend is indeed observed in the gaseous phase, where intermolecular interactions are negligible.

2.2. Solvation Effect

In an aqueous solution, the stability of the protonated amine (the conjugate acid) is a critical determinant of basicity.[4] The conjugate acid is stabilized by hydrogen bonding with surrounding water molecules.

-

A primary ammonium ion (RNH₃⁺) has three acidic protons and can form three strong hydrogen bonds.

-

A secondary ammonium ion (R₂NH₂⁺) has two protons for hydrogen bonding.

-

A tertiary ammonium ion (R₃NH⁺), like protonated DMEA, has only one acidic proton, limiting its stabilization by solvation.[6]

This differential solvation strongly stabilizes the conjugate acids of primary and secondary amines more than those of tertiary amines, thereby increasing their basicity in water relative to what the inductive effect alone would predict.[6]

2.3. Steric Effects

Steric hindrance refers to the physical obstruction caused by the bulk of the alkyl groups surrounding the nitrogen atom.[4][8] In tertiary amines like DMEA, the three alkyl groups can impede the approach of a proton to the nitrogen lone pair.[8] Furthermore, this bulkiness can interfere with the organization of water molecules around the resulting conjugate acid, further reducing its stability.[4]

The interplay of these three effects in an aqueous medium leads to the commonly observed basicity order of secondary > primary ≈ tertiary > ammonia for simple alkylamines, a clear deviation from the gas-phase trend.

Caption: Interplay of factors governing DMEA basicity.

Physicochemical Properties and pKa of this compound

The balance of the aforementioned factors determines the specific pKa of DMEA. The experimentally determined pKa of the conjugate acid of this compound in water is 10.16 .[9][10] This value indicates that DMEA is a moderately strong base, slightly weaker than many common secondary amines but stronger than ammonia.

At a pH equal to its pKa (10.16), DMEA exists as a 50:50 mixture of its neutral (basic) form and its protonated (conjugate acid) form.[11] At physiological pH (~7.4), which is significantly below the pKa, DMEA will exist almost entirely in its protonated, cationic form.[9] This is a critical consideration in drug design for absorption and distribution.

Caption: Acid-base equilibrium of DMEA in water.

A summary of key quantitative data for DMEA is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁N | [1] |

| Molecular Weight | 73.14 g/mol | [1][9] |

| pKa (Conjugate Acid) | 10.16 | [9][10] |

| Predicted pKa | 9.83 ± 0.28 | [12] |

| Boiling Point | 36 - 38 °C | [1][12] |

| Density | 0.675 g/mL at 25 °C | [1][12] |

| LogP | 0.70 | [9] |

Experimental Determination of pKa: A Validated Protocol

The pKa of an amine is most reliably determined experimentally. Potentiometric titration is a widely used and accurate method.[13][14] The protocol below describes a self-validating system for determining the pKa of DMEA.

4.1. Principle

A known concentration of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where the concentrations of the amine and its conjugate acid are equal.

4.2. Step-by-Step Methodology

-

Reagent and Sample Preparation:

-

Standardized Titrant: Prepare or purchase a standardized 0.100 M Hydrochloric Acid (HCl) solution. The exact concentration must be known to four significant figures.

-

Analyte Solution: Accurately weigh approximately 0.15 g of this compound (purity ≥ 99%[1]) and dissolve it in ~50 mL of deionized, CO₂-free water in a 100 mL beaker. Causality: CO₂-free water is essential as dissolved atmospheric carbon dioxide forms carbonic acid, which would interfere with the titration of the amine base.

-

Calibrants: Use standard pH buffer solutions (e.g., pH 4.01, 7.00, 10.01) for electrode calibration.

-

-

Instrumentation and Calibration:

-

Apparatus: Use a calibrated pH meter with a glass electrode, a magnetic stirrer and stir bar, and a 10 mL Class A burette.

-

Calibration: Perform a three-point calibration of the pH electrode immediately before the experiment. Trustworthiness: A multi-point calibration ensures the electrode's response is linear across the expected pH range of the titration.

-

-

Titration Procedure:

-

Place the beaker with the DMEA solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette.

-

Begin gentle stirring. Record the initial pH of the solution.

-

Add the 0.100 M HCl titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the burette volume and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.05 mL or dropwise) to obtain a high-resolution titration curve.

-

Continue adding titrant well past the equivalence point until the pH curve flattens in the acidic region.

-

-

Data Analysis and pKa Determination:

-

Equivalence Point: Determine the equivalence volume (Vₑ) by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to Vₑ.

-

Half-Equivalence Point: Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).

-

pKa Determination: Interpolate the titration curve (pH vs. Volume) to find the exact pH at the half-equivalence volume (V₁/₂). This pH value is the experimental pKa. Trustworthiness: This graphical method is robust and less prone to error than relying on a single data point.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Basic strength of different alkyl amines depends upon class 11 chemistry CBSE [vedantu.com]

- 5. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]

- 6. Describe factors that determine the basicity of amine according to Solomo.. [askfilo.com]

- 7. sarthaks.com [sarthaks.com]

- 8. The basic strength of alkylamines does n - CUETMOCK [cuetmock.com]

- 9. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. ch302.cm.utexas.edu [ch302.cm.utexas.edu]

- 12. This compound CAS#: 598-56-1 [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Architect of Polymerization: A Technical Guide to the Catalytic Mechanism of N,N-Dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylethylamine (DMEA), a tertiary aliphatic amine, is a cornerstone catalyst in the synthesis of a multitude of polymeric systems, most notably polyurethanes and epoxy resins. Its efficacy lies in its ability to significantly lower the activation energy of key polymerization reactions, thereby controlling reaction kinetics, influencing polymer morphology, and ultimately defining the end-use properties of the material. This in-depth technical guide elucidates the multifaceted mechanism of action of DMEA as a catalyst. We will explore its pivotal role in both the gelling and blowing reactions of polyurethane formation, dissecting the established mechanistic pathways. Furthermore, this guide will detail its accelerative function in the curing of epoxy resins, particularly in conjunction with anhydride hardeners. Through a synthesis of established theory, comparative data, and detailed experimental protocols, this document aims to provide researchers and professionals with a comprehensive understanding of DMEA's catalytic prowess, enabling more informed formulation and process optimization.

Introduction to this compound: A Versatile Catalyst

This compound (DMEA) is a colorless to pale yellow liquid with a characteristic amine odor.[1] As a tertiary amine, the nitrogen atom is bonded to three alkyl groups—two methyl groups and one ethyl group—leaving a lone pair of electrons that is central to its catalytic activity.[1] This structural feature imparts both nucleophilic and basic properties, allowing DMEA to participate in a variety of chemical transformations.

Its primary industrial applications as a catalyst are in the production of polyurethane foams, where it plays a crucial role in balancing the competing reactions that lead to foam formation, and as a curing accelerator for epoxy resins, where it significantly reduces curing times and temperatures.[2][3] The selection of DMEA in these systems is often driven by its specific reactivity profile, which can be tailored by using it in combination with other catalysts to achieve synergistic effects.[4]

Mechanism of Action in Polyurethane Synthesis

The formation of polyurethane is a polyaddition reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing isocyanate groups, -NCO). In the production of polyurethane foams, a blowing agent, typically water, is added to react with the isocyanate to produce carbon dioxide gas, which expands the polymer matrix.[5] DMEA, as a tertiary amine catalyst, influences both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[4]

The Gelling Reaction: Urethane Linkage Formation

The gelling reaction is the fundamental chain-building step in polyurethane synthesis. DMEA accelerates this reaction through two primary proposed mechanisms:

-

Baker's Mechanism: This mechanism postulates the initial formation of a complex between the DMEA and the electrophilic carbon of the isocyanate group. This complexation increases the polarization of the N=C=O group, making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[6]

-

Farkas's Mechanism: In contrast, Farkas's mechanism suggests that DMEA first forms a hydrogen-bonded complex with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate group.[6]

Both mechanisms ultimately lead to the formation of a urethane linkage and the regeneration of the DMEA catalyst. The operative mechanism can be influenced by factors such as the specific reactants, solvent polarity, and temperature.

The Blowing Reaction: Carbon Dioxide Generation

The blowing reaction between isocyanate and water is crucial for the formation of polyurethane foams. This reaction proceeds in two steps: first, the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine byproduct can then react with another isocyanate group to form a urea linkage.

DMEA catalyzes the initial reaction between water and isocyanate. Similar to the gelling reaction, this can occur through the activation of either the isocyanate or the water molecule. It is also proposed that tertiary amines with specific structures can chelate water molecules, increasing their reactivity towards the isocyanate.[6]

It has been observed that the tertiary amine can be chemically and irreversibly bound during this reaction through the formation of the quaternary ammonium salt. [7]

Quantitative Performance of DMEA as a Catalyst

The catalytic activity of DMEA can be quantified and compared to other tertiary amine catalysts through various parameters, including gel time, tack-free time, and rise time in polyurethane foam formulations.

| Catalyst | Cream Time (s) | Gel Time (s) | Rise Time (s) | Tack-Free Time (s) |

| DMEA | 8.5 - 9.5 | 39 - 46 | - | 55 - 65 |

| Triethylenediamine (TEDA) | 7.5 - 8.5 | 38 - 45 | - | 55 - 65 |

| Dimethylcyclohexylamine (DMCHA) | 5.0 - 6.0 | 40 - 45 | - | 55 - 65 |

Table 1: Comparative performance of DMEA and other tertiary amine catalysts in a representative rigid polyurethane foam formulation. Data is indicative and can vary based on the specific formulation and processing conditions. [3]

Experimental Protocols for Catalyst Evaluation

To assess the catalytic activity of DMEA in a laboratory setting, the following experimental protocols can be employed.

Determination of Gel Time in Polyurethane Foam

Objective: To measure the time from the initial mixing of polyurethane components until the formation of a gel-like state.

Methodology:

-

Preparation of Components: Pre-condition the polyol, isocyanate, DMEA catalyst, blowing agent, and any other additives to a controlled temperature (e.g., 25°C).

-

Mixing: In a suitable container, accurately weigh and pre-mix the polyol, DMEA catalyst, blowing agent, and other additives.

-

Initiation of Reaction: Add the pre-weighed isocyanate to the polyol mixture and immediately start a stopwatch while vigorously mixing for a specified time (e.g., 10 seconds).

-

Observation: Periodically probe the reacting mixture with a wooden spatula or a similar tool.

-

Endpoint Determination: The gel time is the point at which the mixture becomes stringy and no longer flows freely. Record the elapsed time.

This manual method provides a simple and effective way to compare the gelling activity of different catalyst concentrations. [8][9]For more precise measurements, an automated gel timer or a rheometer can be used. [8]

Monitoring Epoxy Curing by Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of DMEA on the curing kinetics of an epoxy-anhydride system.

Methodology:

-

Sample Preparation: Prepare a series of formulations containing the epoxy resin, anhydride curing agent, and varying concentrations of DMEA.

-

DSC Analysis:

-

Accurately weigh a small amount (5-10 mg) of the uncured mixture into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

-

-

Data Analysis:

-

The DSC thermogram will show an exothermic peak corresponding to the curing reaction.

-

The onset temperature, peak exotherm temperature, and the total heat of reaction (ΔH) can be determined from the thermogram.

-

By comparing the thermograms of samples with and without DMEA, and at different DMEA concentrations, the accelerating effect of the catalyst can be quantified. A lower onset and peak exotherm temperature indicates a more effective acceleration.

-

Conclusion

This compound stands as a versatile and highly effective tertiary amine catalyst, integral to the modern polymer industry. Its ability to potently catalyze the gelling and blowing reactions in polyurethane synthesis allows for precise control over foam properties. In the realm of epoxy resins, its accelerative power in anhydride-based curing systems is indispensable for efficient processing. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, empowers researchers and formulation scientists to harness the full potential of DMEA, leading to the development of advanced materials with tailored performance characteristics. The provided experimental protocols offer a framework for the systematic evaluation of DMEA's catalytic performance, ensuring a self-validating approach to formulation and process optimization.

References

-

(Author), (Year). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. Source. Link

-

(Author), (Year). KINETICS AND MECHANISM OF CURING EPOXY/ANHYDRIDE SYSTEMS. Source. Link

-

(Author), (Year). Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. ACS Publications. Link

-

(Author), (Year). tertiary amine polyurethane catalyst bl-17 comparison study with dmcha catalyst in rigid foam applications. BDMAEE. Link

-

(Author), (Year). Choosing the Right Amine Catalyst for Your Polyurethane Foam Needs: A Comparative Look. Ningbo Inno Pharmchem Co., Ltd. Link

-

(Author), (Year). Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. MDPI. Link

-

(Author), (Year). Tertiary amines - Catalyst. Capítulo 2. Link

-

(Author), (Year). gelling polyurethane amine catalyst dmea, dmp-30 application characteristics notes. BDMAEE. Link

-

(Author), (Year). Reaction principle of tertiary amine catalyst. Knowledge. Link

-

(Author), (Year). Curing epoxy resins with anhydrides. Model reactions and reaction mechanism. ResearchGate. Link

-

(Author), (Year). Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers. National Center for Biotechnology Information. Link

-

(Author), (Year). Catalyst for polyurethane having delay property. Google Patents. Link

-

(Author), (Year). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Source. Link

-

(Author), (Year). Monitoring of oil-based polyurethane synthesis by FTIR-ATR. Istanbul Technical University. Link

-

(Author), (Year). What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2. Sabtech Machine. Link

-

(Author), (Year). Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system. ResearchGate. Link

-

(Author), (Year). Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR. Shimadzu. Link

-

(Author), (Year). Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications. Reaxis Inc. Link

-

(Author), (Year). FTIR spectroscopy analysis of the prepolymerization of palm-based polyurethane. ResearchGate. Link

-

(Author), (Year). Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review. MDPI. Link

-

(Author), (Year). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. National Center for Biotechnology Information. Link

-

(Author), (Year). Polyurethane Catalysis by Tertiary Amines. ResearchGate. Link

-

(Author), (Year). FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. National Center for Biotechnology Information. Link

-

(Author), (Year). Formulation Guide - Anhydride Curatives for Epoxy Systems. Tri-iso. Link

-

(Author), (Year). Design Principles for Rational Polyurethane Catalyst Development. ACS Publications. Link

-

(Author), (Year). The Unique Benefits of Anhydride Curing in Epoxy Resins. AZoM. Link

-

(Author), (Year). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI. Link

-

(Author), (Year). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Mingxu Chemicals. Link

-

(Author), (Year). Kinetics of Polyurethane Formation. Scribd. Link

-

(Author), (Year). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. MDPI. Link

-

(Author), (Year). How to measure gel time. CKN Knowledge in Practice Centre. Link

-

(Author), (Year). ASTM D3532 - Gel Time Testing. TRL. Link

-

(Author), (Year). kinetics and mechanism of curing epoxy / anhydride systems. Semantic Scholar. Link

-

(Author), (Year). Kinetic Prediction of Fast Curing Polyurethane Resins by Model-Free Isoconversional Methods. MDPI. Link

-

(Author), (Year). Curing Agents for Epoxy Resin. Source. Link

-

(Author), (Year). Gelation Testing Explained: Accurate for Resins and Polymers. Qualitest. Link

-

(Author), (Year). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. ResearchGate. Link

-

(Author), (Year). Mixing time, cream time and gel time for the polyurethane foams.... ResearchGate. Link

-

(Author), (Year). Gel Time, Prepreg Materials. Source. Link

Sources

- 1. US4800222A - Accelerator for curing epoxy resins comprising piperazine, triethanolamine and tris(dimethylaminomethyl)phenol - Google Patents [patents.google.com]

- 2. US4366084A - Catalyst for making polyurethanes - Google Patents [patents.google.com]

- 3. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]

- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 5. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. WO2008157153A1 - Reactive amine catalysts for polyurethane foam - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]

- 9. qualitest.ae [qualitest.ae]

An In-Depth Technical Guide to the Solubility of N,N-Dimethylethylamine in Common Organic Solvents

Introduction

N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile and pivotal compound in numerous industrial and research settings.[1] It appears as a clear, colorless to light-yellow liquid with a characteristic strong, ammonia-like or fishy odor.[2][3] With a low boiling point and status as a Brønsted-Lowry base, DMEA serves as a critical catalyst, a stabilizer for chlorinated hydrocarbons, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, quaternary ammonium compounds, and polymers.[1][3]

Given its broad applicability, a comprehensive understanding of DMEA's solubility characteristics in common organic solvents is paramount for professionals in process chemistry, drug development, and materials science. Solubility dictates reaction kinetics, influences purification strategies, and is a key determinant in formulation and product stability. This guide provides a detailed examination of the theoretical principles governing DMEA's solubility, presents available solubility data, and offers field-proven, step-by-step protocols for the experimental determination of its miscibility and quantitative solubility.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like." This maxim is rooted in the intermolecular forces between solute and solvent molecules. For a solution to form, the energy released from the new solute-solvent interactions must be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions. The key molecular properties influencing these interactions for this compound are its polarity, hydrogen bonding capability, and Van der Waals forces.

-

Polarity and Dipole Moment : DMEA possesses a moderate polarity. The nitrogen atom, being more electronegative than carbon, creates a dipole moment in the molecule. The lone pair of electrons on the nitrogen atom is a significant contributor to its molecular polarity and its basicity.[1] This inherent polarity suggests favorable interactions with other polar molecules.

-

Hydrogen Bonding : As a tertiary amine, DMEA lacks hydrogen atoms directly bonded to the nitrogen. Therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.[1] This is a critical factor enabling its miscibility with protic solvents like water and alcohols.

-

Van der Waals Forces : These non-specific attractive forces, present in all molecules, are the primary mechanism for DMEA's solubility in nonpolar solvents.[1] The ethyl and methyl groups provide a sufficient nonpolar surface area to interact effectively with nonpolar solvent molecules like alkanes and aromatic hydrocarbons.

Physicochemical Properties: A Comparative Analysis

To predict or rationalize solubility, it is essential to compare the physicochemical properties of the solute (DMEA) with those of various solvents. The following table summarizes key properties of DMEA and a selection of common organic solvents categorized by their type.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Polarity (Relative) | Solvent Type |

| This compound | C₄H₁₁N | 73.14 | 36-38 [3][4] | 0.675 [3][4] | Moderate | Tertiary Amine |

| Methanol | CH₄O | 32.04 | 64.6 | 0.791 | 0.762[5] | Polar Protic |

| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 0.654[5] | Polar Protic |

| Water | H₂O | 18.02 | 100.0 | 0.998 | 1.000[5] | Polar Protic |

| Acetone | C₃H₆O | 58.08 | 56.0 | 0.786 | 0.355[5] | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189.0 | 1.100 | 0.444[5] | Polar Aprotic |

| Acetonitrile | C₂H₃N | 41.05 | 82.0 | 0.786 | 0.460[6] | Polar Aprotic |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 0.117[5] | Nonpolar |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 0.099[5] | Nonpolar |

| Hexane | C₆H₁₄ | 86.18 | 69.0 | 0.655 | 0.009[5] | Nonpolar |

Solubility Profile of this compound

Based on available technical data, this compound exhibits broad miscibility with a wide range of common organic solvents.[1][7][8] This is a direct consequence of its balanced molecular characteristics: a polar amine group capable of accepting hydrogen bonds and nonpolar alkyl groups that facilitate Van der Waals interactions.

| Organic Solvent | Solvent Type | Reported Solubility/Miscibility |

| Methanol | Polar Protic | Miscible[1] |

| Ethanol | Polar Protic | Miscible[1] |

| Water | Polar Protic | Soluble / Miscible[7][8][9] |

| Acetone | Polar Aprotic | Miscible[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible[10] |

| Diethyl Ether | Nonpolar | Miscible[1] |

| Toluene | Nonpolar | Miscible[1] |

| Hexane | Nonpolar | Miscible[1] |

Expert Insight: The term "miscible" implies solubility in all proportions. While this is widely reported for DMEA, for critical applications such as pharmaceutical formulations or high-precision synthesis, it is imperative to experimentally verify this miscibility and determine quantitative solubility under specific process conditions (e.g., temperature, presence of other solutes). The protocols outlined in the following section are designed for this purpose.

Experimental Protocols for Solubility Determination

Trustworthy solubility data is generated through rigorous and well-controlled experimental procedures. Below are two fundamental protocols: a qualitative method for rapidly assessing miscibility and a quantitative "gold standard" method for precise solubility measurement.

Protocol 1: Qualitative Determination of Miscibility

This protocol provides a rapid, visual assessment of whether DMEA is miscible, partially miscible, or immiscible with a given solvent at ambient temperature.

Causality: The choice of a simple visual test is based on efficiency. For many process chemistry applications, a clear, single-phase solution is the only requirement, and this can be confirmed without complex instrumentation. The use of a vortex mixer ensures that the system reaches an initial state of intimate mixing, preventing false negatives due to poor diffusion.

Materials:

-

This compound (≥99% purity)

-

Test solvents (analytical grade)

-

Calibrated pipettes or micropipettes

-

Small glass test tubes (e.g., 13 x 75 mm) with caps or stoppers

-

Vortex mixer

Methodology:

-

Solvent Addition: Using a calibrated pipette, add 1.0 mL of the test solvent to a clean, dry test tube.

-

Solute Addition: Add 1.0 mL of this compound to the same test tube.

-

Mixing: Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds. This ensures thorough mixing of the two components.

-

Observation: Allow the test tube to stand undisturbed for 5-10 minutes. Observe the contents against a well-lit background.

-

Miscible: The mixture remains a single, clear, homogeneous liquid phase.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The mixture may initially appear cloudy or form an emulsion that separates over time into two layers, with the volume of each layer having changed from the initial 1.0 mL.

-

Workflow for Qualitative Miscibility Testing

Caption: Visual workflow for determining solvent miscibility.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This protocol describes the "gold standard" isothermal shake-flask method to determine the precise thermodynamic solubility of DMEA in a solvent at a specific temperature.[11]

Causality: This method is designed to achieve a true thermodynamic equilibrium between the solute and a saturated solution. Adding an excess of the solute ensures that the solvent becomes fully saturated. The constant agitation and temperature control are critical to ensure that the equilibrium is reached consistently and is representative of the specified conditions. Centrifugation and careful supernatant sampling are essential to avoid including undissolved solute in the final analysis, which would artificially inflate the measured solubility. The use of a validated analytical technique like Gas Chromatography (GC) provides the necessary precision and accuracy for quantitative measurement.

Materials:

-

This compound (≥99% purity)

-

Test solvent (analytical or HPLC grade)

-

Glass vials or flasks with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Analytical balance

Methodology:

Part A: Sample Preparation and Equilibration

-

Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough will be added so that a small amount of undissolved DMEA remains visible at the end of the experiment.

-

Solvent Addition: Dispense a precise volume (e.g., 5.0 mL) of the test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the minimum time to reach equilibrium.

Part B: Sample Analysis 4. Phase Separation: After equilibration, allow the vials to stand in a temperature-controlled rack for several hours to let the undissolved DMEA settle. For finely dispersed material, centrifuge the vials at a moderate speed to pellet the excess solute. 5. Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. Be extremely careful not to disturb the undissolved DMEA. 6. Dilution: Immediately dilute the aliquot with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical calibration curve. This step is critical to ensure accurate quantification. 7. Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or GC-MS method. The calibration curve should be prepared using standards of DMEA of known concentrations in the same solvent. 8. Calculation: Calculate the concentration of DMEA in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.

Workflow for Quantitative Solubility Determination

Caption: Workflow for the shake-flask solubility method.

Conclusion

This compound is a fundamentally important chemical whose utility is enhanced by its excellent solubility in a wide array of organic solvents. Its molecular structure, featuring both a polar, hydrogen-bond accepting amine head and nonpolar alkyl groups, allows it to be miscible with polar protic, polar aprotic, and nonpolar solvents alike. While qualitative data confirms this broad miscibility, for applications demanding high precision, the quantitative determination of solubility under specific process conditions is essential. The protocols provided in this guide offer a robust framework for both rapid miscibility screening and rigorous thermodynamic solubility measurement, empowering researchers, scientists, and drug development professionals to effectively and safely utilize this compound in their work.

References

- BenchChem. This compound | 598-56-1.

- National Center for Biotechnology Information. Dimethylethylamine | C4H11N | CID 11723 - PubChem.

- ChemicalBook. This compound | 598-56-1.

- Guidechem. This compound 598-56-1 wiki.

- Grokipedia. This compound.

- Fisher Scientific. This compound, 99%.

- Sigma-Aldrich. This compound, 99%.

- BenchChem. A Technical Guide to the Solubility of Isothiochroman-6-amine.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

- University of Minnesota. Properties of Common Organic Solvents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 598-56-1 [chemicalbook.com]

- 4. This compound = 99 598-56-1 [sigmaaldrich.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound, 99% | Fisher Scientific [fishersci.ca]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N,N-Dimethylethylamine (DMEA) for Scientific Professionals

Introduction: Understanding the Versatility of a Core Tertiary Amine

N,N-Dimethylethylamine (DMEA) is a versatile tertiary amine that serves as a fundamental building block and catalyst across a spectrum of industrial and research applications.[1][2] Characterized by its simple aliphatic structure, it consists of an ethyl group and two methyl groups attached to a central nitrogen atom.[1] This configuration imparts a combination of basicity, nucleophilicity, and steric accessibility that makes it a reagent of choice for professionals in chemical synthesis, polymer science, and drug development.[1][2] This guide provides an in-depth examination of its core properties, synthesis, applications, and handling protocols, tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and physical characteristics. This compound is a colorless to pale yellow, volatile liquid with a distinct amine odor, often described as ammonia-like or fishy.[1][3][4] Its high volatility and low flash point are critical parameters that dictate its handling and storage requirements.

| Identifier | Value | Source(s) |

| Chemical Formula | C₄H₁₁N | [3][4][5][6][7] |

| Molecular Weight | 73.14 g/mol | [3][4][5][6][7] |

| IUPAC Name | N,N-Dimethylethanamine | [1][4] |

| Common Synonyms | DMEA, N-Ethyldimethylamine, Dimethylethylamine | [4][5][8] |

| CAS Number | 598-56-1 | [4][6][9] |

| Physicochemical Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3][9] |

| Odor | Strong, ammonia-like to fish-like | [4][9] |

| Boiling Point | 36–38 °C | [3][6][9] |

| Melting Point | -140 °C | [3][8][9] |

| Density | 0.675 g/mL at 25 °C | [3][6][9] |

| Flash Point | -28 °C (-18.4 °F) | [3][10] |

| Solubility | Miscible with water, soluble in organic solvents | [3] |

Synthesis and Manufacturing

Industrial Production

Industrially, DMEA is most commonly produced through the catalytic reaction of ethylamine with methanol.[3] This process is favored for its efficiency and ability to produce high-purity DMEA suitable for large-scale applications.[3] Another established method involves the catalytic hydrogenation of N,N-dimethylacetamide.[11]

Laboratory-Scale Synthesis Protocol

For research purposes, a more controlled synthesis may be required. The following protocol describes the synthesis of DMEA via the ruthenium-catalyzed addition of dimethylamine to ethylene. This method is illustrative of amine alkylation reactions.

Causality of Component Selection:

-

Dimethylamine: Serves as the nitrogen and dual methyl group source.

-

Ethylene: Acts as the ethylating agent.

-

[Ru(NH₃)₄(OH)Cl]Cl·2H₂O: A specific ruthenium catalyst chosen for its efficacy in promoting the addition of the N-H bond across the ethylene double bond.

-

1,4-Dioxane: Used as an inert solvent to facilitate the reaction in a single phase.[12]

Step-by-Step Methodology: [12]

-

Reactor Preparation: A 300 mL stainless steel autoclave is charged with 104 parts of 1,4-dioxane, 5.6 parts of dimethylamine, and 0.363 parts of the ruthenium catalyst.

-

Pressurization: The sealed autoclave is purged of air and then pressurized with ethylene to 200 psig.

-

Reaction: The mixture is heated and agitated according to the specific kinetic requirements of the catalyst, allowing for the addition reaction to proceed.

-

Workup and Isolation: Upon completion, the reactor is cooled and depressurized. The resulting mixture contains DMEA, diethylmethylamine, and unreacted starting materials.

-

Purification: The product is isolated and purified from the reaction mixture, typically via fractional distillation, leveraging its low boiling point (36-38 °C) for separation.

Applications in Research and Drug Development

The utility of DMEA is rooted in the reactivity of its tertiary amine functional group. It serves as a non-nucleophilic base, a catalyst, and a synthetic precursor.

-

Catalysis: DMEA is extensively used as a catalyst, particularly in polymerization. It is a key component in the "cold-box" process for producing sand cores in foundries and acts as a curing agent for polyamides and epoxy resins.[3][9] In a research context, it functions as a catalyst in the production of polyurethanes, which are vital for manufacturing flexible foams and coatings.[2]

-

Synthetic Intermediate: DMEA is a valuable intermediate for synthesizing more complex molecules.[2][6] It is a precursor to various quaternary ammonium compounds, which have applications as surfactants and phase-transfer catalysts.[2][9] In the pharmaceutical and agrochemical industries, the N,N-dimethylethyl moiety is incorporated into numerous target molecules to modulate properties such as solubility, bioavailability, and receptor binding affinity.[2][6] The broader dimethylamine (DMA) pharmacophore is a structural feature in a wide array of FDA-approved drugs, underscoring the importance of DMA and its derivatives in medicinal chemistry.[13][14]

-

Specialized Reagent: In organic synthesis, DMEA is employed as a non-nucleophilic base for reactions such as the enolization of aryl ketones.[3] Its steric bulk around the nitrogen atom disfavors direct nucleophilic attack, allowing it to function primarily as a proton acceptor. It has also been utilized in the preparation of advanced materials like pH and reduction dual-responsive polypeptide nanogels.[15][16]

Analytical Characterization

Verification of DMEA's identity and purity is achieved through standard analytical techniques. Researchers synthesizing or using this compound should be familiar with its characteristic spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is characterized by a triplet corresponding to the methyl protons of the ethyl group (~1.06 ppm), a singlet for the two equivalent N-methyl groups (~2.22 ppm), and a quartet for the methylene protons of the ethyl group (~2.32 ppm).[17]

-

¹³C NMR: The spectrum will show distinct signals for the N-methyl carbons, the ethyl group's methyl carbon, and the ethyl group's methylene carbon.[17][18]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of DMEA displays characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-N stretching vibrations, which are typical for tertiary amines.[19][20]

Safety, Handling, and Toxicology

The physicochemical properties of DMEA necessitate stringent safety protocols. Its high flammability and corrosivity are the primary hazards.

Hazard Summary:

-

Flammability: DMEA is a highly flammable liquid and vapor with a very low flash point of -28 °C.[10][21] Vapors can form explosive mixtures with air.

-

Corrosivity: It causes severe skin burns and serious eye damage upon contact.[21][22]

-

Toxicity: The compound is harmful if swallowed or inhaled.[21][22] Inhalation of high concentrations can lead to symptoms such as headache, dizziness, and nausea.[22] Upon combustion, it can produce toxic oxides of nitrogen (NOx).[4][9]

Safe Handling and Storage Protocol:

-

Ventilation: Always handle DMEA in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[21][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[10][22]

-

Ignition Source Control: Keep away from open flames, hot surfaces, sparks, and other ignition sources.[21][23] Use non-sparking tools and explosion-proof equipment.[22][23] All metal equipment should be grounded to prevent static electricity discharge.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[21][23] Store away from incompatible materials such as strong oxidizing agents and acids.[9]

-

Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[22]